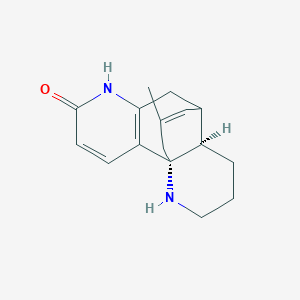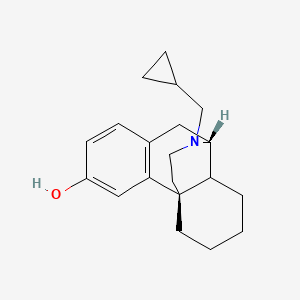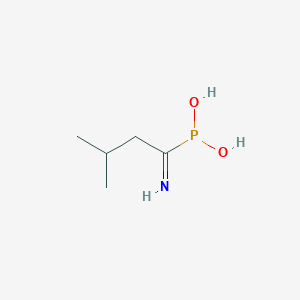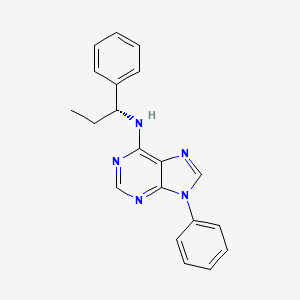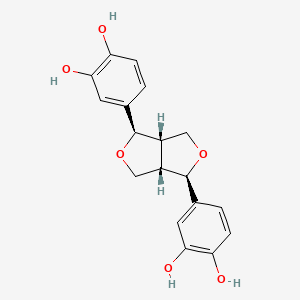
(-)-3,3'-Bisdemethylpinoresinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-3,3’-Bisdemethylpinoresinol: is a naturally occurring lignan, a type of phenolic compound found in various plants. Lignans are known for their antioxidant properties and potential health benefits. (-)-3,3’-Bisdemethylpinoresinol is particularly interesting due to its unique structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-3,3’-Bisdemethylpinoresinol typically involves the oxidative coupling of coniferyl alcohol derivatives. This process can be catalyzed by enzymes such as peroxidases or laccases, or by chemical oxidants like silver oxide or iodine. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the desired product yield.
Industrial Production Methods: Industrial production of (-)-3,3’-Bisdemethylpinoresinol is less common due to the complexity of its synthesis. advancements in biotechnology and enzymatic processes are paving the way for more efficient and scalable production methods. These methods focus on optimizing the enzymatic reactions and using renewable plant sources as raw materials.
Chemical Reactions Analysis
Types of Reactions: (-)-3,3’-Bisdemethylpinoresinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated lignan derivatives.
Substitution: Substitution reactions, particularly involving hydroxyl groups, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include silver oxide and iodine.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions typically involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, (-)-3,3’-Bisdemethylpinoresinol is studied for its potential as a precursor for synthesizing other complex lignans and phenolic compounds. Its unique structure makes it a valuable model compound for studying lignan biosynthesis and reactivity.
Biology: Biologically, (-)-3,3’-Bisdemethylpinoresinol exhibits antioxidant and anti-inflammatory properties. It is being researched for its potential to protect cells from oxidative stress and reduce inflammation, which could have implications for treating various diseases.
Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Its antioxidant properties may help in preventing or treating conditions related to oxidative stress, such as cardiovascular diseases and certain cancers.
Industry: Industrially, (-)-3,3’-Bisdemethylpinoresinol is of interest for its potential use in developing natural antioxidants for food preservation and cosmetic formulations. Its ability to scavenge free radicals makes it a valuable additive in these industries.
Mechanism of Action
The mechanism of action of (-)-3,3’-Bisdemethylpinoresinol primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response. By modulating these pathways, (-)-3,3’-Bisdemethylpinoresinol helps maintain cellular homeostasis and prevent damage.
Comparison with Similar Compounds
Pinoresinol: Another lignan with similar antioxidant properties but different structural features.
Secoisolariciresinol: Known for its estrogenic activity and potential health benefits.
Matairesinol: Exhibits antioxidant and anti-cancer properties.
Uniqueness: (-)-3,3’-Bisdemethylpinoresinol is unique due to its specific structural configuration and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Compared to other lignans, it has distinct reactivity and biological effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18O6 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-[(3R,3aS,6R,6aS)-3-(3,4-dihydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]benzene-1,2-diol |
InChI |
InChI=1S/C18H18O6/c19-13-3-1-9(5-15(13)21)17-11-7-24-18(12(11)8-23-17)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2/t11-,12-,17+,18+/m1/s1 |
InChI Key |
OQSOTSIYXPYTRE-VVDPLQPHSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](CO[C@H]2C3=CC(=C(C=C3)O)O)[C@@H](O1)C4=CC(=C(C=C4)O)O |
Canonical SMILES |
C1C2C(COC2C3=CC(=C(C=C3)O)O)C(O1)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





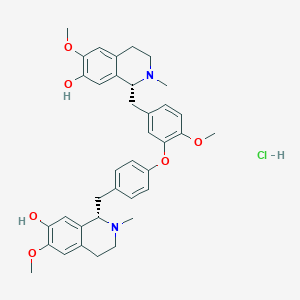
![5-(2,6-Dichlorobenzoyl)oxy-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoic acid](/img/structure/B10838030.png)
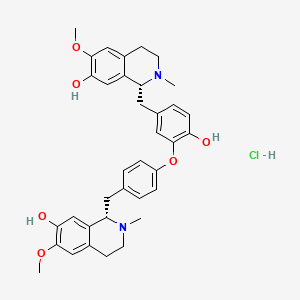
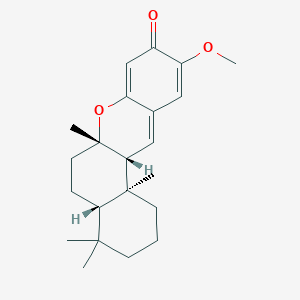
![[5-Hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10838045.png)
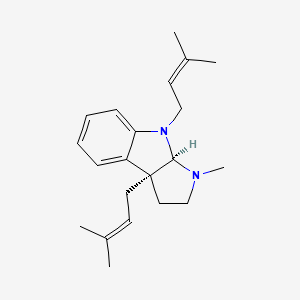
![4-Benzyl-9-(4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B10838058.png)
